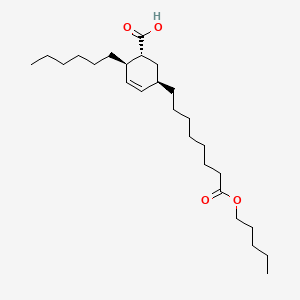

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester is an organic compound characterized by its complex structure, which includes a cyclohexene ring, a carboxylic acid group, and a pentyl ester group

准备方法

合成路线和反应条件

5(或 6)-羧基-4-己基-2-环己烯-1-辛酸戊酯的合成通常涉及 2-环己烯-1-辛酸与戊醇的酯化反应。该反应通常由酸催化剂催化,例如硫酸或对甲苯磺酸。反应条件通常包括在诸如甲苯或二氯甲烷之类的有机溶剂中回流反应物,以促进酯化过程。

工业生产方法

在工业环境中,该化合物的生产可能涉及连续流反应器,以优化反应效率和产率。使用先进的提纯技术,例如蒸馏和重结晶,可确保最终产物的高纯度。

化学反应分析

反应类型

5(或 6)-羧基-4-己基-2-环己烯-1-辛酸戊酯会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的羧酸或酮。

还原: 还原反应可以将酯基团转化为醇。

取代: 在适当条件下,酯基团可以被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的还原剂。

取代: 亲核取代反应通常涉及诸如氢氧化钠 (NaOH) 或叔丁醇钾 (KOtBu) 之类的试剂。

主要产物

氧化: 羧酸或酮。

还原: 醇。

取代: 各种取代的酯或酸。

科学研究应用

5(或 6)-羧基-4-己基-2-环己烯-1-辛酸戊酯有几个科学研究应用:

化学: 用作合成更复杂有机分子的前体。

生物学: 研究其潜在的生物活性及其与酶的相互作用。

医学: 探索其潜在的治疗特性,包括抗炎和抗菌作用。

工业: 用于生产特种化学品和材料。

作用机制

5(或 6)-羧基-4-己基-2-环己烯-1-辛酸戊酯的作用机制涉及其与特定分子靶标和途径的相互作用。酯基团可以发生水解,释放活性羧酸,然后可以与生物系统中的酶或受体相互作用。环己烯环也可能通过影响其结合亲和力和特异性来调节化合物的活性。

相似化合物的比较

类似化合物

- 4-己基-5-((己氧基)羰基)-2-环己烯-1-辛酸己酯

- 6-(乙氧基羰基)-4-己基-2-环己烯-1-辛酸甲酯

- 6-(9-羧基-1-壬烯-1-基)-4,5-二己基-2-环己烯-1-辛酸

独特性

5(或 6)-羧基-4-己基-2-环己烯-1-辛酸戊酯由于其特定的酯基团和羧酸基团的位置而具有独特性。这种结构上的独特性会导致与类似化合物相比具有不同的化学反应性和生物活性。

生物活性

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, pentyl ester is a compound with significant biological activity, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases. This article synthesizes existing research findings on its biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexene ring and an octanoic acid moiety. Its molecular formula is C26H46O4 with a molecular weight of approximately 430.65 g/mol. The structural features contribute to its solubility and reactivity, influencing its biological interactions.

Neuroprotective Effects

Research indicates that esters derived from octanoic acid, including 2-cyclohexene-1-octanoic acid derivatives, exhibit neuroprotective properties. Specifically, studies have shown that these compounds can improve learning and memory while reducing amyloid levels associated with Alzheimer's disease. For instance, DCPLA (a related compound) has been linked to preventing synaptic loss and treating neurodegenerative disorders .

- PKC Activation : The compound activates Protein Kinase C (PKC), a critical enzyme involved in various cellular processes including growth and survival signaling pathways. Activation of PKC has been shown to enhance synaptic plasticity and protect against neurotoxic insults .

- Reduction of Oxidative Stress : The compound's ability to mitigate oxidative stress is significant for protecting neuronal cells from damage. This is crucial in conditions like stroke and traumatic brain injuries where oxidative damage is prevalent .

Antimicrobial Activity

There is emerging evidence suggesting that octanoic acid derivatives possess antimicrobial properties. Studies have indicated that octanoic acid can inhibit the growth of certain bacterial strains, which may be beneficial in developing antimicrobial agents .

Metabolic Effects

The compound has shown potential in metabolic regulation. Octanoic acid itself is known for its role in ketogenic diets, where it aids in energy metabolism by promoting fat oxidation. This property may have implications for treating metabolic disorders such as obesity and diabetes .

Study on Neuroprotection

A study involving primary neurons treated with DCPLA-methyl ester demonstrated significant protection against synaptic damage induced by amyloid-beta peptides. The results indicated enhanced cell viability over extended periods compared to untreated controls, highlighting the neuroprotective potential of this class of compounds .

Antimicrobial Efficacy

In a controlled study examining the antimicrobial effects of octanoic acid derivatives, researchers found that these compounds exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic applications .

Table 1: Biological Activities of 2-Cyclohexene-1-octanoic Acid Derivatives

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Neuroprotection | PKC activation | |

| Memory Improvement | Reduces amyloid levels | |

| Antimicrobial | Inhibits bacterial growth | |

| Metabolic Regulation | Promotes fat oxidation |

Table 2: Case Study Results on Neuroprotection

属性

CAS 编号 |

68330-69-8 |

|---|---|

分子式 |

C26H46O4 |

分子量 |

422.6 g/mol |

IUPAC 名称 |

(1R,2R,5R)-2-hexyl-5-(8-oxo-8-pentoxyoctyl)cyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C26H46O4/c1-3-5-7-12-16-23-19-18-22(21-24(23)26(28)29)15-11-9-8-10-13-17-25(27)30-20-14-6-4-2/h18-19,22-24H,3-17,20-21H2,1-2H3,(H,28,29)/t22-,23+,24+/m0/s1 |

InChI 键 |

CBZKMOXXYARXFZ-RBZQAINGSA-N |

手性 SMILES |

CCCCCC[C@@H]1C=C[C@@H](C[C@H]1C(=O)O)CCCCCCCC(=O)OCCCCC |

规范 SMILES |

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。